1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE is a complex organic compound that belongs to the class of benzothiophenes Benzothiophenes are heterocyclic compounds containing a benzene ring fused to a thiophene ring The presence of the piperazine moiety further enhances its chemical and biological properties
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE typically involves multi-step procedures. One common method includes the reaction of benzothiophene derivatives with piperazine under specific conditions. For instance, the reaction might involve the use of a base such as sodium hydride (NaH) in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .
Industrial Production Methods: Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. Techniques such as microwave-assisted synthesis can be employed to accelerate the reaction rates and improve efficiency .
Chemical Reactions Analysis
Types of Reactions: 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide (H₂O₂) or potassium permanganate (KMnO₄).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH₄).
Substitution: Nucleophilic substitution reactions can occur, particularly at the piperazine moiety.
Common Reagents and Conditions:
Oxidation: H₂O₂ in an acidic medium.
Reduction: LiAlH₄ in anhydrous ether.
Substitution: Alkyl halides in the presence of a base like potassium carbonate (K₂CO₃).
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines .
Scientific Research Applications
1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE has diverse applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Industry: Utilized in the development of novel materials with specific electronic properties.
Mechanism of Action
The mechanism of action of 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE involves its interaction with specific molecular targets. For instance, it may act as an agonist or antagonist at serotonin receptors, influencing neurotransmitter release and uptake. The piperazine moiety plays a crucial role in binding to these receptors, modulating their activity and leading to various physiological effects .
Comparison with Similar Compounds
1-BENZOTHIOPHEN-2-YL(4-ARYLPIPERAZINO)METHANONE: Similar structure but with different substitution patterns on the piperazine ring.
3-(PIPERAZIN-1-YL)-1,2-BENZOTHIAZOLE: Contains a benzothiazole ring instead of benzothiophene.
Uniqueness: 1-BENZOTHIOPHEN-3-YL(4-ETHYLPIPERAZINO)METHANONE is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its ability to interact with serotonin receptors sets it apart from other similar compounds, making it a valuable candidate for therapeutic research .
Properties
IUPAC Name |
1-benzothiophen-3-yl-(4-ethylpiperazin-1-yl)methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2OS/c1-2-16-7-9-17(10-8-16)15(18)13-11-19-14-6-4-3-5-12(13)14/h3-6,11H,2,7-10H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMUAGRPQOWWJBS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1CCN(CC1)C(=O)C2=CSC3=CC=CC=C32 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2OS |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
274.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.